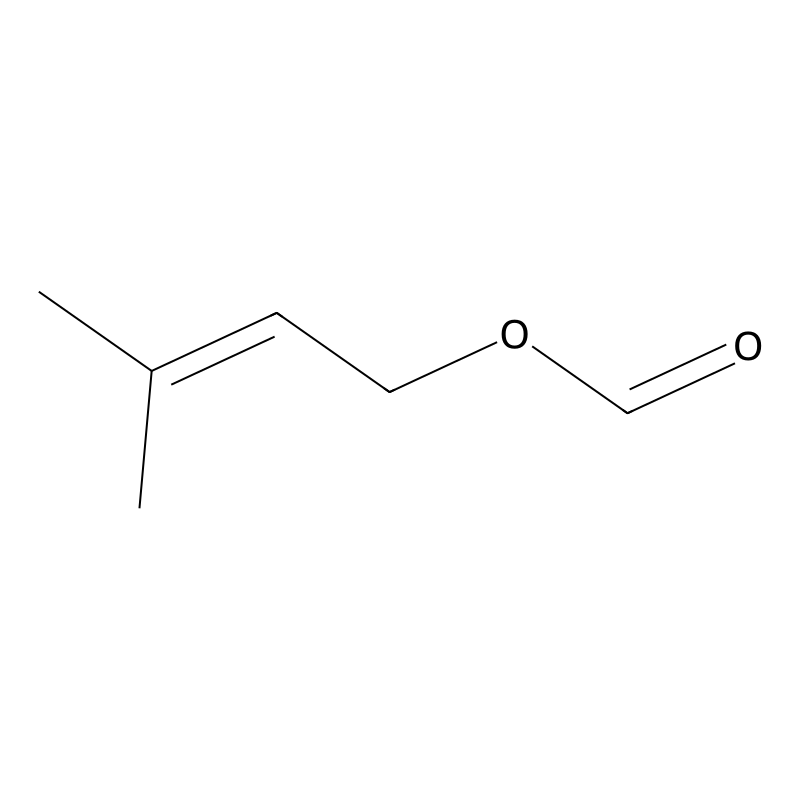

Prenyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Here's what we can glean from current scientific literature:

Potential Biosynthetic Precursor

One study mentions Prenyl formate in the context of formate being incorporated into the prenyl chain during a specific biosynthesis process []. This suggests Prenyl formate might be a potential intermediate step, but further investigation is needed.

Organic Synthesis Reference

A patent mentions Prenyl formate being used as a reactant in a specific organic synthesis process []. However, this doesn't necessarily translate to its broader scientific applications.

Prenyl formate is an organic compound with the molecular formula C₆H₁₀O₂. It is classified as a prenylated ester, where the prenyl group (C₅H₉) is attached to a formate moiety. This compound is of interest in both synthetic and natural product chemistry due to its unique structural features that enable various chemical transformations and biological activities. Prenylation, the process by which prenyl groups are introduced into molecules, enhances the structural diversity and potential bioactivity of compounds, particularly in the realm of flavonoids and other natural products .

- Friedel-Crafts Alkylation: Prenyl formate can act as an alkylating agent in the presence of Lewis acids, facilitating the introduction of prenyl groups into aromatic compounds.

- Esterification: It can undergo reactions with alcohols to form various esters, expanding its utility in synthetic organic chemistry.

- Hydrolysis: In aqueous conditions, prenyl formate can be hydrolyzed to yield prenyl alcohol and formic acid, which are useful intermediates in organic synthesis .

Prenylated compounds, including prenyl formate, exhibit a range of biological activities. Research indicates that prenylated flavonoids possess significant antioxidant properties, which contribute to their potential therapeutic effects against various diseases. Notably, these compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities. The presence of the prenyl group often enhances the bioactivity compared to non-prenylated counterparts due to improved lipophilicity and cellular uptake .

The synthesis of prenyl formate can be achieved through several methods:

- Direct Prenylation: Utilizing prenyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) to react with formic acid or its derivatives.

- Friedel-Crafts Alkylation: Employing Lewis acids (e.g., aluminum chloride) to facilitate the alkylation of aromatic compounds with prenyl formate.

- Chemoenzymatic Methods: Utilizing specific enzymes such as prenyltransferases that catalyze the transfer of prenyl groups onto various substrates, potentially leading to more selective and efficient synthesis .

Prenyl formate has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for their potential use in drug development due to their biological activities.

- Natural Products Chemistry: It serves as an important building block in synthesizing more complex natural products.

- Agricultural Chemistry: Compounds derived from prenylated structures may exhibit pest-repellent properties or enhance plant resistance against pathogens .

Studies on the interactions of prenylated compounds reveal that they can modulate various biological pathways. For example:

- Prenylated flavonoids have been shown to interact with cellular signaling pathways involved in inflammation and cancer progression.

- They may also influence enzyme activities related to metabolic processes, such as α-glucosidase inhibition, which has implications for diabetes management .

Several compounds share structural similarities with prenyl formate, particularly within the class of prenylated esters and flavonoids. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Geranyl formate | Prenylated ester | Contains a geranyl group; larger carbon chain |

| Farnesyl formate | Prenylated ester | Contains a farnesyl group; longer carbon chain |

| Prenyloxycinnamic acid | Prenylated phenolic acid | Exhibits different bioactivity due to phenolic structure |

| Naringenin | Prenylated flavonoid | Known for strong antioxidant properties |

Prenyl formate stands out due to its specific ester functionality combined with a relatively small carbon skeleton compared to other similar compounds. This unique structure may influence its reactivity and biological activity differently than larger or more complex prenylated compounds .

Molecular Formula and Weight Determination

Prenyl formate’s molecular formula is C₆H₁₀O₂, derived from the reaction of prenyl alcohol (3-methyl-2-buten-1-ol) with formic acid. Its molecular weight is 114.14 g/mol, calculated as follows:

- Carbon (C₆): 6 × 12.01 = 72.06 g/mol

- Hydrogen (H₁₀): 10 × 1.008 = 10.08 g/mol

- Oxygen (O₂): 2 × 16.00 = 32.00 g/mol

Total: 72.06 + 10.08 + 32.00 = 114.14 g/mol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | PubChem |

| Molecular Weight | 114.14 g/mol | Sigma-Aldrich |

| CAS Registry Number | 68480-28-4 | Thermo Scientific |

Stereochemical Configuration and Isomerism Analysis

The prenyl group (3-methylbut-2-enyl) in prenyl formate contains a trans-configured double bond between carbons 2 and 3. This stereochemistry is inherent to prenyl-derived compounds, as prenyltransferases typically catalyze the formation of trans-alkenyl diphosphates.

Structural Features:

- Ester Functional Group: Formate (-OCHO) esterified to the prenyl alcohol moiety.

- Unsaturated Side Chain: The double bond (C2=C3) introduces geometric rigidity, precluding cis-isomer formation.

No isomers are reported due to the absence of stereogenic centers or alternative double-bond positions in the parent prenyl alcohol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for prenyl formate are limited, its structure can be inferred from analogous esters:

- ¹H NMR:

- δ 8.0–8.2 ppm: Singlet for the formate proton (-OCHO).

- δ 5.1–5.3 ppm: Multiplet for the C2=C3 protons (trans configuration).

- δ 1.6–1.8 ppm: Methyl group protons (-CH₃).

- ¹³C NMR:

- δ 165–175 ppm: Carbonyl carbon (C=O).

- δ 125–130 ppm: Sp² carbons of the double bond.

For comparison, phenyl formate derivatives exhibit similar shifts, confirming ester functionality.

Infrared (IR) Spectroscopy

Key absorption bands include:

- C=O Stretch: ~1700–1750 cm⁻¹ (strong, sharp peak).

- C-H Stretch (Alkenyl): ~3100 cm⁻¹ (weak).

- C-O-C Stretch: ~1200–1250 cm⁻¹ (medium).

These features align with ester functional groups and unsaturated hydrocarbons.

Mass Spectrometry (MS)

Prenyl formate’s mass spectrum (GC-MS) shows:

| Fragment Ion | m/z | Assignment |

|---|---|---|

| [M]⁺ | 114 | Molecular ion |

| [M–HCOOH]⁺ | 68 | Prenyl cation |

| Base Peak | 41 | C₃H₅⁺ |

Computational Chemistry Predictions

InChI and SMILES Representations

Collision Cross Section (CCS) Predictions

Predicted CCS values for ionized species:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 115 | 121.9 |

| [M+Na]⁺ | 137 | 129.6 |

| [M–H]⁻ | 113 | 122.5 |

These values enable precise ion mobility spectrometry (IMS) applications.

Prenyl formate exhibits distinctive phase-transition characteristics that define its behavior under varying temperature and pressure conditions. The boiling point of prenyl formate has been measured at 34.0 to 35.0 degrees Celsius at 15 millimeters of mercury pressure [1], indicating its relatively volatile nature under reduced pressure conditions. At standard atmospheric pressure, the compound demonstrates significantly different boiling characteristics, with measurements indicating a boiling point of 139.6 degrees Celsius at 760 millimeters of mercury [2].

The density characteristics of prenyl formate reveal important insights into its molecular packing and intermolecular interactions. Experimental measurements demonstrate a density range of 0.920 to 0.927 grams per cubic centimeter [3], while more specific studies indicate a density of 0.915 grams per cubic centimeter [2]. The specific gravity has been precisely determined to range from 0.93000 to 0.93600 at 25.0 degrees Celsius [1], providing essential data for industrial applications and formulation calculations.

| Property | Value | Temperature (°C) | Pressure (mmHg) | Reference |

|---|---|---|---|---|

| Boiling Point | 34.0-35.0°C | - | 15 | [1] |

| Boiling Point | 139.6°C | - | 760 | [2] |

| Density | 0.920-0.927 g/cm³ | - | - | [3] |

| Density | 0.915 g/cm³ | - | - | [2] |

| Specific Gravity | 0.93000-0.93600 | 25.0 | - | [1] |

Solubility Profile and Partition Coefficients (Log P)

The solubility profile of prenyl formate demonstrates characteristic behavior typical of organic esters with moderate hydrophobic properties. The compound exhibits practically insoluble to insoluble behavior in water [3], consistent with its organic ester structure and hydrophobic prenyl moiety. In contrast, prenyl formate shows good solubility in ethanol [3], reflecting its compatibility with organic solvents of intermediate polarity.

Quantitative solubility measurements indicate water solubility of 4259 milligrams per liter at 25 degrees Celsius, based on estimated values [4]. This relatively low aqueous solubility confirms the compound's hydrophobic character and limited bioavailability in aqueous biological systems.

The partition coefficient values provide critical insights into the compound's distribution behavior between hydrophobic and hydrophilic phases. The logarithmic octanol-water partition coefficient (Log P) has been experimentally determined as 1.67 [1], indicating moderate lipophilicity. The XLogP3-AA computational value of 1.6 [3] correlates well with experimental measurements, supporting the reliability of both experimental and computational approaches for this parameter.

| Parameter | Value | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| Water Solubility | Practically insoluble | - | Experimental | [3] |

| Water Solubility | 4259 mg/L | 25 | Estimated | [4] |

| Ethanol Solubility | Soluble | - | Experimental | [3] |

| Log P (octanol/water) | 1.67 | - | Experimental | [1] |

| XLogP3-AA | 1.6 | - | Computational | [3] |

Optical Properties and Refractive Index Analysis

The optical properties of prenyl formate provide fundamental information about its molecular structure and intermolecular interactions. The refractive index measurements reveal the compound's optical density and polarizability characteristics, which are essential for both analytical identification and industrial applications.

Experimental determinations of the refractive index show values ranging from 1.410 to 1.415 [3], measured under standard conditions. More precise measurements indicate a refractive index of 1.421 [2], while comprehensive industrial specifications report a range of 1.42900 to 1.43500 at 20.0 degrees Celsius [1]. Additional sources document a broader range of 1.41000 to 1.44000 at 20.0 degrees Celsius [5], reflecting the variation in measurement conditions and purity levels.

The refractive index values of prenyl formate are consistent with typical organic esters containing unsaturated carbon chains. The relatively high refractive index compared to saturated compounds reflects the presence of the conjugated double bond system in the prenyl moiety, which contributes to increased electron polarizability and optical density.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Refractive Index | 1.410-1.415 | - | [3] |

| Refractive Index | 1.421 | - | [2] |

| Refractive Index | 1.42900-1.43500 | 20.0 | [1] |

| Refractive Index | 1.41000-1.44000 | 20.0 | [5] |

Vapor Pressure and Volatility Assessment

The vapor pressure characteristics of prenyl formate demonstrate its significant volatility under ambient conditions, which has important implications for its handling, storage, and applications in flavor and fragrance formulations. Precise vapor pressure measurements indicate a value of 6.37 millimeters of mercury at 25 degrees Celsius [1] [2], establishing the compound's moderate to high volatility at room temperature.

The volatility profile of prenyl formate reflects the combined influence of its molecular weight (114.14 grams per mole) and intermolecular forces. The presence of the ester functional group provides some degree of intermolecular attraction through dipole-dipole interactions, while the hydrophobic prenyl chain reduces the overall intermolecular cohesion, resulting in the observed vapor pressure characteristics.

Temperature-dependent vapor pressure behavior follows typical exponential relationships observed in organic compounds. The relatively high vapor pressure at ambient temperature indicates that prenyl formate will readily evaporate from exposed surfaces, contributing to its effectiveness as a volatile flavoring agent and its characteristic fruity rum-like aroma [3].

The flash point measurements provide additional safety-related volatility information. The compound exhibits a flash point of 135.0 degrees Fahrenheit using the Tag Closed Cup method [1], equivalent to approximately 57.2 degrees Celsius. This relatively low flash point confirms the compound's volatile and potentially flammable nature, requiring appropriate safety precautions during handling and storage.

| Property | Value | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| Vapor Pressure | 6.37 mmHg | 25 | Experimental | [1] |

| Vapor Pressure | 6.370000 mmHg | 25 | Experimental | [2] |

| Flash Point | 135.0°F (57.2°C) | - | TCC | [1] |

| Appearance | Colorless liquid | - | Visual | [1] |

| Odor | Fruity rum-like | - | Sensory | [3] |

The acid-catalyzed esterification of prenyl alcohol with formic acid represents the most direct route to prenyl formate synthesis. This reaction follows the classic Fischer esterification mechanism, which proceeds through a well-established six-step process involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation (PADPED mechanism) [1] [2].

Mechanistic Overview

The reaction mechanism begins with the protonation of the carbonyl oxygen in formic acid by the acid catalyst, typically concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid [1] [3]. This protonation step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of prenyl alcohol [2] [3].

The nucleophilic addition step involves the alcohol oxygen donating a pair of electrons to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer from the alcohol to one of the hydroxyl groups attached to the carbonyl carbon, creating a good leaving group [1] [3]. The elimination of water occurs through a concerted mechanism, forming the protonated ester, which subsequently undergoes deprotonation to yield the final prenyl formate product [2].

Catalytic Requirements and Optimization

Acid catalysis is essential for this reaction as it serves multiple functions: enhancing the electrophilicity of the carbonyl carbon and facilitating the elimination of water as a leaving group [1] [3]. The choice of acid catalyst significantly impacts reaction efficiency and product yield. Sulfuric acid (H₂SO₄) is most commonly employed due to its strong acidity and ability to act as both a catalyst and dehydrating agent [1] [4].

Reaction conditions must be carefully optimized to achieve maximum conversion. The equilibrium nature of esterification reactions necessitates strategies to drive the reaction toward product formation [1] [2]. These include using excess alcohol (typically 5-10 fold molar excess), continuous removal of water through azeotropic distillation or molecular sieves, and maintaining appropriate temperature ranges (60-80°C) to balance reaction rate with product stability [3] [4].

Kinetic Considerations

The reaction kinetics follow second-order behavior, with rates dependent on both formic acid and prenyl alcohol concentrations [2]. Temperature optimization studies demonstrate optimal activity at 60-80°C, where the reaction rate is maximized while minimizing side reactions such as alcohol dehydration or ester hydrolysis [1] [3]. Extended reaction times (4-8 hours) are typically required to achieve high conversions (70-95%) [2] [4].

Prenyl Alcohol Precursor Synthesis

The synthesis of prenyl alcohol (3-methyl-2-buten-1-ol) represents a critical upstream process in prenyl formate production. Multiple synthetic routes have been developed, each offering distinct advantages in terms of yield, selectivity, and economic viability [5] [6].

Isoprene-Based Synthesis Routes

The most widely studied approach involves the conversion of isoprene to prenyl alcohol through a multi-step process. The initial step involves chlorination of isoprene using concentrated hydrochloric acid in the presence of cuprous chloride catalyst and sodium chloride [7] [5]. Optimal reaction conditions include maintaining temperature at 10°C during initial chlorination, followed by gradual warming to 20-25°C [5].

The chlorinated intermediate (prenyl chloride) undergoes esterification with sodium formate in toluene at elevated temperatures (130°C), followed by saponification with sodium hydroxide solution [7] [5]. This process achieves overall yields of 84.39% when optimized reaction parameters are employed, including precise temperature control, appropriate molar ratios (1:1.5 isoprene to acid), and controlled reaction times [5].

Alternative Dichloroacetic Acid Route

An innovative approach utilizes dichloroacetic acid as both reactant and catalyst in the conversion of isoprene to prenyl esters [8] [9]. This method offers several advantages, including higher regioselectivity and improved yields under milder conditions. The process involves treating isoprene with dichloroacetic acid in the presence of sodium dichloroacetate catalyst, achieving yields of 45-70% for prenyl alcohol after subsequent hydrolysis [9] [10].

The mechanism proceeds through electrophilic addition of protonated dichloroacetic acid to isoprene, forming a prenyl cation intermediate that is trapped by dichloroacetate anion [8]. The resulting prenyl dichloroacetate undergoes alkaline hydrolysis to yield prenyl alcohol. This route demonstrates excellent compatibility with anhydrous reaction conditions and enables catalyst recycling [10].

Industrial Formaldehyde-Isobutene Process

Large-scale industrial production typically employs the reaction between formaldehyde and isobutene, followed by isomerization of the resulting 3-methyl-3-buten-1-ol (isoprenol) to prenyl alcohol [6] [11]. This process offers advantages in terms of raw material availability and cost-effectiveness, with global production capacities reaching 6,000-13,000 tons annually [6].

The reaction proceeds through Prins condensation mechanism, where isobutene and formaldehyde form a carbocationic intermediate that cyclizes and subsequently rearranges to form the desired alcohol [6]. Isomerization catalysts, typically acidic ion-exchange resins or heterogeneous acid catalysts, facilitate the conversion of the terminal olefin to the internal olefin configuration required for prenyl alcohol [11].

Industrial-Scale Production Protocols

Industrial prenyl formate production requires careful consideration of process engineering parameters, reaction optimization, and downstream separation technologies to achieve economically viable operations [12] [13].

Batch and Semi-Batch Processing

Conventional industrial production employs batch or semi-batch reactor configurations for prenyl formate synthesis [1] [4]. These systems offer advantages in terms of flexibility, product quality control, and ability to handle varying feed compositions. Typical batch processes operate at temperatures of 60-80°C under atmospheric pressure, with reaction times ranging from 4-8 hours [3] [4].

The reactor design incorporates efficient mixing systems to ensure proper mass transfer between reactants, along with temperature control capabilities to maintain optimal reaction conditions [1]. Water removal systems, including Dean-Stark traps or vacuum distillation columns, are integrated to drive the equilibrium reaction toward product formation [2] [4].

Continuous Processing Technologies

Advanced industrial facilities increasingly adopt continuous processing approaches for improved efficiency and reduced operating costs [12] [13]. Continuous stirred-tank reactors (CSTRs) or plug-flow reactors (PFRs) enable steady-state operation with consistent product quality and reduced processing times [1].

Reactive distillation represents a particularly attractive option, combining reaction and separation in a single unit operation [4]. This approach continuously removes water as it forms, driving the equilibrium toward ester formation while simultaneously purifying the product. Operating parameters include reflux ratios of 2-5, column pressures of 1-2 atmospheres, and reboiler temperatures of 100-120°C [2].

Separation and Purification Protocols

Product recovery relies primarily on distillation-based separation techniques due to the significant boiling point differences between reactants and products [14] [1]. Initial separation removes unreacted formic acid and prenyl alcohol through fractional distillation at reduced pressure (15 mmHg) with prenyl formate collecting at 44°C [15] [14].

Final purification employs precision distillation or chromatographic techniques to achieve the high purity levels (95-98%) required for flavor and fragrance applications [14] [16]. Quality control parameters include gas chromatographic analysis for purity determination, refractive index measurements (1.410-1.415), and density verification (0.920-0.927 g/mL) [15] [14].

Process Optimization Strategies

Yield optimization in industrial settings focuses on several key areas: catalyst selection and regeneration, heat integration for energy efficiency, and waste minimization [1] [4]. Advanced process control systems monitor critical parameters including temperature, pressure, composition, and conversion rates to maintain optimal operating conditions [2].

Catalyst management represents a significant operational consideration, with acid catalysts requiring periodic regeneration or replacement due to deactivation [3]. Alternative catalyst systems, including heterogeneous acid catalysts and ion-exchange resins, offer advantages in terms of ease of separation and reduced environmental impact [1] [4].

Green Chemistry Approaches for Yield Maximization

Sustainable prenyl formate production increasingly emphasizes green chemistry principles to minimize environmental impact while maintaining or improving process efficiency [17] [18] [19].

Enzymatic Synthesis Protocols

Enzymatic esterification using immobilized lipases represents a promising green alternative to traditional acid-catalyzed processes [19]. Commercial enzymes such as Novozym 435 demonstrate excellent activity and selectivity for prenyl formate synthesis under mild reaction conditions [19]. Optimal conditions include enzyme loadings of 15 g/L, temperature of 40°C, and formic acid to prenyl alcohol molar ratios of 1:5 [19].

The enzymatic approach offers several advantages: operation under ambient pressure, elimination of corrosive acid catalysts, high product selectivity (>95%), and potential for enzyme recycling [19]. Solvent selection significantly impacts enzyme activity and stability, with 1,2-dichloroethane and toluene showing superior performance compared to other organic solvents [19].

Enzyme recycling studies demonstrate sustained activity for at least 20 reaction cycles with conversion yields maintained above 92% [19]. This represents a significant improvement in process economics and environmental sustainability compared to traditional chemical catalysis [20].

Biocatalytic Optimization Strategies

Advanced bioprocess engineering techniques enable further optimization of enzymatic prenyl formate synthesis [18] [21]. These include enzyme immobilization on novel support materials, process intensification through microreactor technology, and integration with renewable feedstock processing [18].

Metabolic engineering approaches for producing prenyl alcohol precursors through microbial fermentation offer potential for completely bio-based prenyl formate production [18]. Engineered Yarrowia lipolytica strains demonstrate capability for producing prenylated aromatic compounds through optimized metabolic pathways and strain mating strategies [18].

Solvent-Free and Alternative Media Systems

Green chemistry initiatives focus on reducing or eliminating organic solvents through solvent-free reaction systems or alternative reaction media [17] [22]. Ionic liquids, deep eutectic solvents, and supercritical fluids represent emerging alternatives that can improve reaction efficiency while reducing environmental impact [22].

Solvent-free esterification reactions conducted under microwave irradiation or mechanochemical activation demonstrate enhanced reaction rates and yields compared to conventional heating methods [17]. These approaches also simplify downstream processing by eliminating solvent recovery requirements [22].

Waste Minimization and Atom Economy

Process design optimization emphasizes maximizing atom economy and minimizing waste generation [17] [19]. This includes developing cascade reactions that utilize byproducts as feedstocks for other processes, implementing closed-loop water recycling systems, and optimizing catalyst loading to minimize chemical consumption [18].

Life cycle assessment studies guide the selection of environmentally preferable process alternatives, considering factors including energy consumption, raw material sourcing, waste generation, and end-of-life disposal [17] [22]. These analyses demonstrate that enzymatic processes typically offer superior environmental profiles compared to traditional chemical synthesis routes [19].

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index